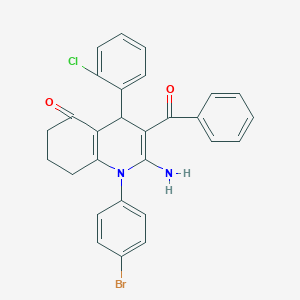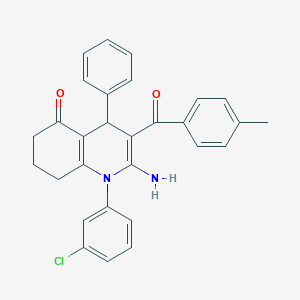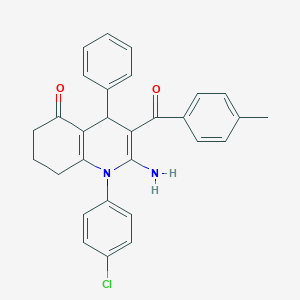![molecular formula C28H17F3N2OS B304426 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile, also known as FNTG, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FNTG is a member of the nicotinonitrile family, which has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile is not fully understood. However, studies have suggested that 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile may exert its biological effects through the regulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has also been shown to inhibit the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been reported to exhibit several biochemical and physiological effects, including the inhibition of tumor cell proliferation and migration, the induction of apoptosis, and the regulation of glucose metabolism. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has also been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic applications in the treatment of various diseases. However, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile. One potential area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Another area of research is the development of novel 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile derivatives with improved pharmacological properties. Additionally, further studies are needed to evaluate the safety and efficacy of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile in preclinical and clinical settings.
Conclusion:
In conclusion, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves a multistep process that has been reported to have a high yield and purity. While 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its potential therapeutic applications, it also has some limitations, including its limited solubility in water and potential toxicity at high doses. There are several future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile, including the elucidation of its mechanism of action and the development of novel 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves a multistep process that includes the preparation of 2-(9H-fluoren-2-yl)acetonitrile, followed by the reaction of this compound with 2-(2-mercaptoethyl)benzoic acid to form 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}benzoic acid. The final step involves the reaction of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}benzoic acid with 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile to produce 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile. The synthesis method has been reported to have a high yield and purity.
Scientific Research Applications
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. Several studies have reported that 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile has potential therapeutic applications in the treatment of cancer, diabetes, and inflammation-related diseases.
properties
Product Name |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
|---|---|
Molecular Formula |
C28H17F3N2OS |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C28H17F3N2OS/c29-28(30,31)24-14-25(17-6-2-1-3-7-17)33-27(23(24)15-32)35-16-26(34)19-10-11-22-20(13-19)12-18-8-4-5-9-21(18)22/h1-11,13-14H,12,16H2 |
InChI Key |
PMKMSTQUBWNWME-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C(F)(F)F)C#N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)